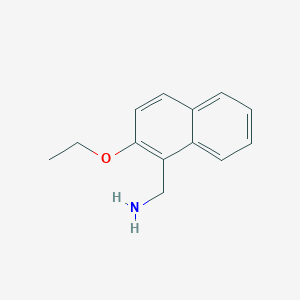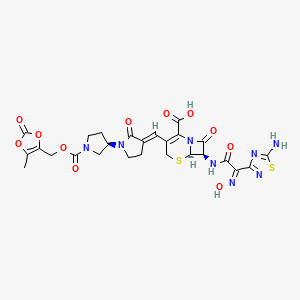![molecular formula C13H13ClN2O2 B3132761 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 376615-30-4](/img/structure/B3132761.png)
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Übersicht
Beschreibung
The compound “4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C12H11ClN2O2 . The InChI code for the compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” are not available, pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 250.68 . The compound is stable under normal temperature and pressure .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Chloropyrazole benzoic acid has demonstrated anti-inflammatory potential. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of NF-κB signaling . Further investigations are ongoing to harness its therapeutic benefits in managing inflammatory conditions.
Anticancer Properties
Studies suggest that this compound exhibits antitumor activity. It interferes with cancer cell proliferation and induces apoptosis. Researchers have evaluated its efficacy against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) . The precise mechanisms underlying its anticancer effects warrant further exploration.
Antimicrobial Applications
Chloropyrazole benzoic acid derivatives have shown promise as antimicrobial agents. Their activity against bacteria (both Gram-positive and Gram-negative) and fungi (such as Candida albicans) has been investigated . These compounds could contribute to combating infectious diseases.
Antiparasitic Potential
In vitro studies have highlighted the antipromastigote activity of certain chloropyrazole benzoic acid derivatives. These compounds exhibit favorable binding patterns in specific enzyme pockets, making them potential candidates for antileishmanial and antimalarial drug development .
Ulcerogenic Activity
Interestingly, some commercially available drugs containing a 1,3-diazole ring (similar to chloropyrazole benzoic acid) are used for ulcer treatment. These include omeprazole and pantoprazole, which act as proton pump inhibitors to reduce gastric acid secretion .
Synthetic Routes and Drug Development
Researchers continue to explore various synthetic methods to access chloropyrazole benzoic acid and its derivatives. Recent advances in regiocontrolled synthesis have facilitated the development of functional molecules containing imidazole rings . These efforts contribute to expanding the repertoire of drug candidates.
!Full size image
Image source: Siwach A, Verma PK. Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12 (2021). DOI: 10.1186/s13065-020-00730-1
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that similar compounds have shown diverse pharmacological effects, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s worth noting that the compound is a solid that is highly soluble in polar organic solvents but insoluble in water . This could potentially impact its bioavailability.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, its stability under normal temperature and pressure conditions suggests that it could potentially be stable in a variety of environmental conditions .
Eigenschaften
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELFNFMFLZCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
CAS RN |
376615-30-4 | |
| Record name | 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)
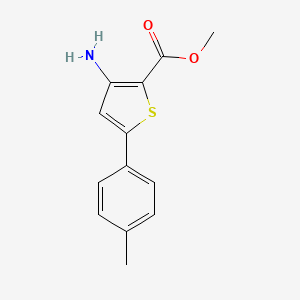

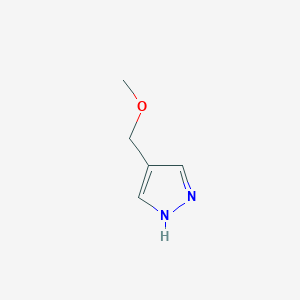
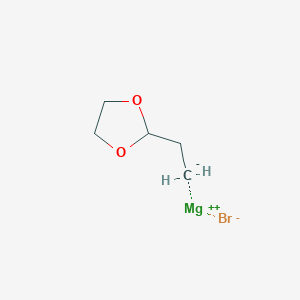
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)

